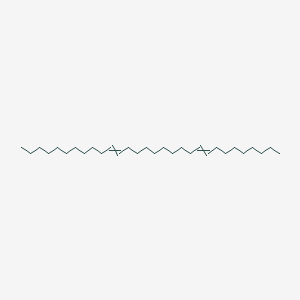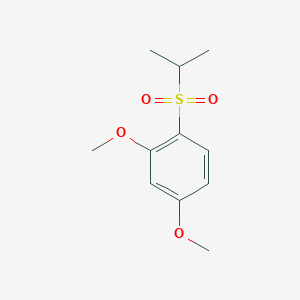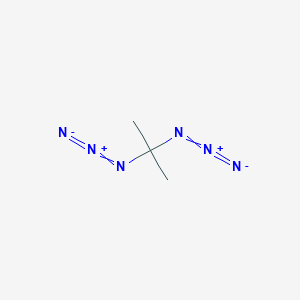
O-tert-Butyl-L-seryl-L-leucyl-L-isoleucinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
O-tert-Butyl-L-seryl-L-leucyl-L-isoleucinamide is a synthetic peptide compound. It is composed of four amino acids: O-tert-butyl-L-serine, L-serine, L-leucine, and L-isoleucine. This compound is often used in peptide synthesis and has various applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of O-tert-Butyl-L-seryl-L-leucyl-L-isoleucinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using coupling reagents like HBTU or DIC.
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Cleavage: The final peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like TIS (triisopropylsilane).
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield.
化学反応の分析
Types of Reactions
O-tert-Butyl-L-seryl-L-leucyl-L-isoleucinamide can undergo various chemical reactions, including:
Oxidation: The serine residues can be oxidized to form serine oxides.
Reduction: The peptide bonds can be reduced under specific conditions.
Substitution: The tert-butyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Substitution reactions often use nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of serine residues can lead to the formation of serine oxides, while reduction of peptide bonds can yield smaller peptide fragments.
科学的研究の応用
O-tert-Butyl-L-seryl-L-leucyl-L-isoleucinamide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Employed in studies of protein-protein interactions and enzyme-substrate interactions.
Medicine: Investigated for its potential therapeutic applications, including as a drug delivery system.
Industry: Utilized in the production of peptide-based materials and coatings.
作用機序
The mechanism of action of O-tert-Butyl-L-seryl-L-leucyl-L-isoleucinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific context and application.
類似化合物との比較
Similar Compounds
- O-tert-Butyl-L-serine
- L-serine
- L-leucine
- L-isoleucine
Uniqueness
O-tert-Butyl-L-seryl-L-leucyl-L-isoleucinamide is unique due to its specific sequence and the presence of the tert-butyl group. This modification can enhance the stability and solubility of the peptide, making it more suitable for certain applications compared to its individual amino acid components.
特性
CAS番号 |
82985-41-9 |
|---|---|
分子式 |
C19H38N4O4 |
分子量 |
386.5 g/mol |
IUPAC名 |
(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-3-[(2-methylpropan-2-yl)oxy]propanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanamide |
InChI |
InChI=1S/C19H38N4O4/c1-8-12(4)15(16(21)24)23-18(26)14(9-11(2)3)22-17(25)13(20)10-27-19(5,6)7/h11-15H,8-10,20H2,1-7H3,(H2,21,24)(H,22,25)(H,23,26)/t12-,13-,14-,15-/m0/s1 |
InChIキー |
AAZNSHFUMGPFFK-AJNGGQMLSA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](COC(C)(C)C)N |
正規SMILES |
CCC(C)C(C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(COC(C)(C)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


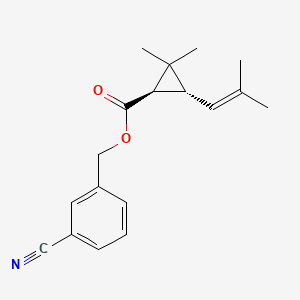
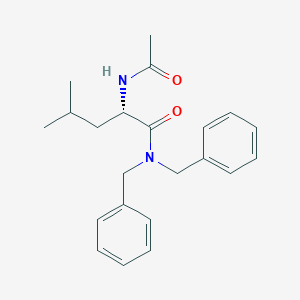
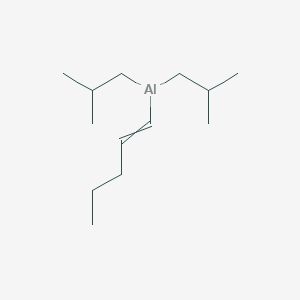
![(3E)-3-[(4-Methylphenyl)imino]butan-2-one](/img/structure/B14410568.png)
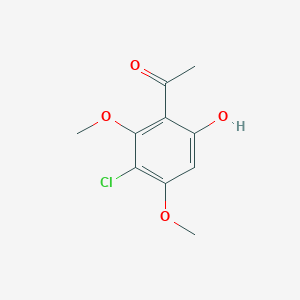

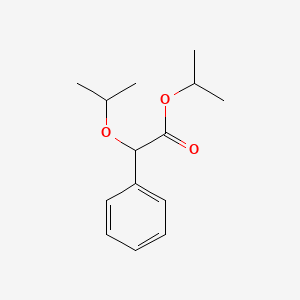

![4-{[(1-Benzothiophen-3-yl)methyl]sulfanyl}-1-butyl-1H-imidazo[4,5-c]pyridine](/img/structure/B14410606.png)
